5-(4-Bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a heterocyclic compound that belongs to the pyrazoloquinazoline family This compound is characterized by its unique structure, which includes bromophenyl and chlorophenyl groups attached to a pyrazoloquinazoline core
Preparation Methods
The synthesis of 5-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate substituted anilines with ethyl acetoacetate, followed by cyclization and halogenation reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. Industrial production methods may employ similar strategies but are optimized for higher yields and purity, often involving continuous flow reactors and automated systems .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into corresponding amines.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as inhibitors of various enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent, due to its ability to interfere with cell proliferation pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar compounds to 5-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE include other pyrazoloquinazolines and related heterocycles, such as:
5-(4-BROMOPHENYL)-4,6-DICHLOROPYRIMIDINE: This compound shares the bromophenyl group and has similar synthetic routes and applications.
IMIDAZO[1,2-A]PYRIDINES: These compounds have a similar fused ring structure and are used in medicinal chemistry for their biological activities
The uniqueness of 5-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-7-ETHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21BrClN3 |
---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-(4-chlorophenyl)-7-ethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C24H21BrClN3/c1-2-15-3-12-22-20(13-15)23(17-4-8-18(25)9-5-17)28-24-21(14-27-29(22)24)16-6-10-19(26)11-7-16/h4-11,14-15H,2-3,12-13H2,1H3 |
InChI Key |
JENICYLXYXAHJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.